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molecular formula C15H14O2 B130163 4'-Methylbiphenyl-2-carboxylic acid methyl ester CAS No. 114772-34-8

4'-Methylbiphenyl-2-carboxylic acid methyl ester

Cat. No. B130163
M. Wt: 226.27 g/mol
InChI Key: IHNIAWHITVGYJJ-UHFFFAOYSA-N
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Patent
US05298518

Procedure details

6 g of sulfuric acid in 12 ml of methanol was added to 3.2 g of 2-(4-methylphenyl)benzoic acid [see A. I. Meyers et al., J. Org. Chem., 43, 1372 (1978)], and the mixture was heated under reflux for 8 hr. The refluxed solution was cooled, poured into ice water, weakly alkalified with aqueous ammonia and extracted with ether. The extract was dried over anhydrous magnesium sulfate. The dried extract was concentrated, and the residue was recrystallized from n-hexane to prepare 2.4 g of the title compound.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15]([OH:17])=[O:16])=[CH:9][CH:8]=1.N.[CH3:23]O>>[CH3:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15]([O:17][CH3:23])=[O:16])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C(=O)O)C=CC=C1
Name
Quantity
12 mL
Type
reactant
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
, 43, 1372 (1978)], and the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hr
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The refluxed solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from n-hexane
CUSTOM
Type
CUSTOM
Details
to prepare 2.4 g of the title compound

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C1=C(C(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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